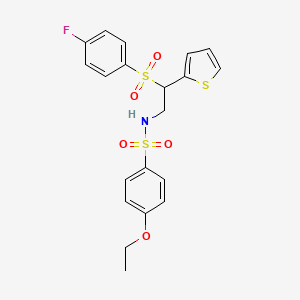

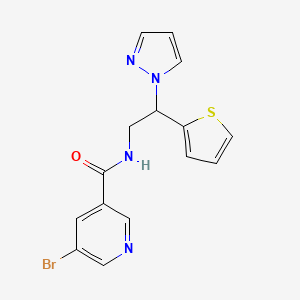

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under the conditions of Hurd–Mori reaction led to the synthesis of ethyl 4- (1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate . The ester obtained was then brominated with N-bromosuccinimide at the methyl group in the furan ring .Chemical Reactions Analysis

The reactions of similar compounds have been studied. For example, the ester obtained from the synthesis of ethyl 4- (1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate was brominated with N-bromosuccinimide at the methyl group in the furan ring . This bromide reacts with various N-, S-, O-, and P-nucleophiles to form the corresponding substitution products .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . This means that compounds containing a thiazole ring, like the one in your compound, could potentially be used in treatments for diseases caused by oxidative stress, such as neurodegenerative diseases, cancer, and cardiovascular diseases.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests that your compound could potentially be developed into a drug for pain relief or for reducing inflammation.

Antimicrobial and Antifungal Activity

Compounds containing a thiazole ring have been shown to have antimicrobial and antifungal properties . This means that your compound could potentially be used in the development of new antibiotics or antifungal medications.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . This suggests that your compound could potentially be used in antiviral drugs.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that your compound could potentially be used in cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This means that your compound could potentially be used in treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Mécanisme D'action

Target of Action

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a complex organic compound with potential biological activity. Thiazole derivatives, a key structural component of this compound, have been found to exhibit diverse biological activities, suggesting that they interact with multiple cellular targets .

Mode of Action

It is known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate. For instance, the solubility of thiazole, a key component of this compound, varies in different solvents . This could potentially affect the compound’s bioavailability and efficacy.

Propriétés

IUPAC Name |

ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-2-27-19(26)23-9-7-13(8-10-23)20-16(24)6-5-14-12-29-18(21-14)22-17(25)15-4-3-11-28-15/h3-4,11-13H,2,5-10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZRGXDAEBZOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2638107.png)

![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)

![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)

![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)